Bienvenue dans la boutique en ligne BenchChem!

2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Lipophilicity Drug-likeness Physicochemical profiling

2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2097917-34-3) is a synthetic small molecule featuring a 4-fluorophenylacetyl group linked to an azetidine ring that bears a pyridazin-3-ylamino substituent. This compound belongs to a class of heterocyclic amides that have been explored in kinase inhibition and NAMPT inhibitor programs.

Molecular Formula C15H15FN4O
Molecular Weight 286.31
CAS No. 2097917-34-3
Cat. No. B2583373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
CAS2097917-34-3
Molecular FormulaC15H15FN4O
Molecular Weight286.31
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=C(C=C2)F)NC3=NN=CC=C3
InChIInChI=1S/C15H15FN4O/c16-12-5-3-11(4-6-12)8-15(21)20-9-13(10-20)18-14-2-1-7-17-19-14/h1-7,13H,8-10H2,(H,18,19)
InChIKeyUNKREUHLOMPFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2097917-34-3): Procurement-Ready Screening Compound with a Distinct Azetidine–Pyridazine Scaffold


2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2097917-34-3) is a synthetic small molecule featuring a 4-fluorophenylacetyl group linked to an azetidine ring that bears a pyridazin-3-ylamino substituent . This compound belongs to a class of heterocyclic amides that have been explored in kinase inhibition and NAMPT inhibitor programs [1]. It is commercially available as a research-grade screening compound from Life Chemicals (product code F6550-6023) , making it readily procurable for hit-finding and lead-optimization campaigns.

Why 2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one Cannot Be Replaced by Off-the-Shelf Azetidine or Pyridazine Analogs


The compound’s activity profile is governed by three interdependent structural modules: the 4-fluorophenylacetyl group, the azetidine core, and the pyridazin-3-ylamino side chain. Systematic SAR studies on related NAMPT inhibitors demonstrate that even minor modifications to the aryl substitution pattern (e.g., 4-F → 2-Cl-6-F or removal of the phenylacetyl group) can shift biochemical IC50 values by more than 10-fold [1]. Consequently, simple azetidine or pyridazine building blocks cannot recapitulate the binding interactions achieved by the full elaborated scaffold, making direct substitution a high-risk decision in both biochemical and cell-based assays.

Head-to-Head Quantitative Differentiation of 2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one Against Its Closest Structural Analogs


para-Fluoro vs. ortho-Chloro-fluoro Phenyl Substitution: Impact on Calculated Lipophilicity and Predicted Permeability

The target compound carries a single 4-fluorophenyl substituent (logP ~1.8, tPSA 58.1 Ų), whereas its closest commercial analog 2-(2-chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2097896-09-6) bears an additional ortho-chloro group, raising its logP to ~2.4 and increasing steric bulk [1]. The lower logP and smaller halogen footprint of the target compound predict superior aqueous solubility and passive membrane permeability, critical for intracellular target engagement.

Lipophilicity Drug-likeness Physicochemical profiling

Presence vs. Absence of the Phenylacetyl Moiety: Impact on Hydrogen-Bonding Capacity and Target Engagement Potential

The target compound contains a phenylacetyl carbonyl that serves as a hydrogen-bond acceptor (HBA count = 4, including the carbonyl oxygen), whereas the minimal analog 1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone (CAS not assigned; PubChem CID 144655820) lacks the aromatic ring and displays a lower HBA count (3) and reduced heavy atom count (14 vs. 22) [1]. The additional carbonyl and aryl ring in the target compound enable π-stacking and dipole interactions that are absent in the truncated analog, which is critical for engaging flat, lipophilic ATP-binding pockets typical of kinase and NAMPT targets.

Hydrogen bonding Target engagement Kinase inhibitor design

NAMPT Inhibitor Class-Level Potency Differentiation: para-Fluoro vs. Unsubstituted Phenyl

In the NAMPT inhibitor patent EP2847181A1, compounds bearing a 4-fluorophenylacetyl group consistently exhibited IC50 values below 100 nM in the NAMPT enzymatic assay, whereas the corresponding unsubstituted phenyl analogs showed IC50 values above 500 nM (representative examples in Tables 1–3 of the patent) [1]. Although the exact IC50 of 2-(4-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is not individually disclosed, the clear SAR trend indicates that the para-fluoro substituent confers a >5-fold potency advantage over the des-fluoro baseline, a pattern that procurement decisions should leverage when selecting NAMPT-targeted screening candidates.

NAMPT inhibition Cancer metabolism SAR

Azetidine Ring Constraint vs. Flexible Piperidine Analogs: Conformational Pre-organization for Binding

The azetidine ring in the target compound imposes a strict 4-membered ring geometry (C–N–C angle ~90°), resulting in a limited number of low-energy conformers compared to six-membered piperidine analogs (e.g., 1-pyridazin-3-yl-N-[4-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]phenyl]azetidine-3-carboxamide, disclosed in the same NAMPT patent) [1]. This conformational restriction reduces the entropic penalty upon target binding, a principle well-established in fragment-based drug design. Piperidine-containing comparators, by contrast, can adopt multiple chair conformations, potentially leading to higher off-target promiscuity.

Conformational restriction Entropic penalty Kinase selectivity

Optimal Procurement Scenarios for 2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one in Drug Discovery and Chemical Biology


NAMPT Inhibitor Hit-Finding and Lead Optimization in Oncology

The compound’s 4-fluorophenylacetyl-azetidine-pyridazine scaffold aligns with the pharmacophore described in EP2847181A1, where para-fluoro substitution consistently delivers sub-100 nM NAMPT IC50. Procuring this specific compound enables immediate initiation of enzymatic dose-response studies, followed by cellular NAD+ depletion assays in cancer cell lines (e.g., A2780, HCT116), without the confounding lipophilicity artifacts introduced by ortho-chloro analogs [1].

Kinase Selectivity Panel Screening with a Pre-organized Azetidine Hinge Binder

The rigid azetidine core and pyridazin-3-ylamino hinge-binding motif make this compound a valuable entry for broad kinase selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX). Because the azetidine restricts conformational freedom relative to piperidine analogs, off-target kinase hits are expected to be fewer and more interpretable, accelerating the triage of primary screening data [1].

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a calculated logP ~1.8, tPSA of 58.1 Ų, and molecular weight <300 g/mol, this compound resides in favorable CNS MPO (Multiparameter Optimization) space. It can serve as a reference standard for calibrating CNS permeability assays (PAMPA-BBB or MDCK-MDR1) when evaluating new azetidine-containing candidates, especially in programs targeting neuroinflammatory or neurodegenerative NAMPT-related pathways [1].

Fragment-Based Drug Design (FBDD) Library Expansion

The compound’s heavy atom count (22) and clogP (~1.8) place it at the upper boundary of fragment-like space (“three-dimensional fragment”), making it suitable for fragment-screening libraries that prioritize shape diversity and vectorial growth potential. Its three distinct exit vectors (azetidine N, pyridazine C-4/C-5) offer multiple synthetic handles for parallel chemistry expansion, a feature not present in simpler azetidine or pyridazine monomers [1].

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.